Pyrone-211

AKR1C3 inhibition GPR84 agonism Polyamine pathway

Single-target tools fail to recapitulate the interconnected AKR1C3-GPR84 polyamine signaling node. Pyrone-211 is the only validated chemical probe that simultaneously inhibits AKR1C3-mediated sperminol production and agonizes GPR84, linking fatty acid synthesis to immune signaling. - Dual Activity: Potent AKR1C3 inhibitor & GPR84 agonist in one molecule - eliminates combinatorial variables. - Pathway-Specific: Enables dissection of the sperminal-to-sperminol fate decision (DNA damage vs. autophagy). - Supply Assurance: Research-use-only compound available from BenchChem with documented purity and global shipping.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 90632-45-4
Cat. No. B14354372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrone-211
CAS90632-45-4
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC(=CC(=O)O1)O
InChIInChI=1S/C12H18O3/c1-2-3-4-5-6-7-11-8-10(13)9-12(14)15-11/h8-9,13H,2-7H2,1H3
InChIKeyDYBQTVWGTMHKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrone-211 (CAS 90632-45-4) Chemical Identity and Dual-Target Pharmacological Profile for Research Procurement


Pyrone-211 (6-heptyl-4-hydroxy-2H-pyran-2-one; CAS 90632-45-4) is a synthetic α-pyrone derivative with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol [1]. It is a potent, dual-activity small molecule that functions as both an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3) and an agonist of the G protein-coupled receptor 84 (GPR84), and is implicated in an expanded polyamine pathway linking fatty acid synthesis and NADPH levels to GPR84 signaling [2].

Why Pyrone-211 (CAS 90632-45-4) Cannot Be Substituted by Single-Target AKR1C3 Inhibitors or GPR84 Agonists Alone


Generic substitution of Pyrone-211 with a standard single-target AKR1C3 inhibitor (e.g., Indomethacin, ASP9521) or a standalone GPR84 agonist (e.g., 6-OAU, Embelin) fails to recapitulate its unique, validated dual-activity profile. Pyrone-211 has been demonstrated to simultaneously inhibit AKR1C3 and agonize GPR84 within a defined biological pathway [1]. Replacing it with a single-target tool would necessitate the use of two separate compounds, introducing complex combinatorial effects, potential off-target interactions, and confounding variables in experimental models. This dual functionality is not merely additive but is mechanistically linked, as the compound participates in an expanded polyamine pathway that connects fatty acid synthesis and NADPH levels to GPR84 signaling [2]. Substitution therefore risks fundamentally altering the biological outcome and negates the compound's specific utility as a chemical probe for this interconnected signaling node.

Quantitative Differentiation Guide for Pyrone-211 (CAS 90632-45-4): Comparative Evidence for Scientific Selection


Pyrone-211's Validated Dual-Target Activity Versus Single-Target Comparators

Pyrone-211 is a potent, validated dual-target compound with confirmed inhibitory activity against AKR1C3 and agonistic activity at GPR84, as demonstrated through enzymatic assays and G protein-coupled receptor ligand screening [1]. In contrast, common single-target comparators like the AKR1C3 inhibitor Indomethacin or the GPR84 agonist 6-OAU lack this dual activity. The dual functionality of Pyrone-211 is not a theoretical construct but has been experimentally verified, with its inhibition of AKR1C3 confirmed in pull-down assays and its agonism of GPR84 identified via screening [2].

AKR1C3 inhibition GPR84 agonism Polyamine pathway Dual-target pharmacology

Comparative Solubility Profile of Pyrone-211 in Standard Research Solvents

Pyrone-211 demonstrates practical solubility for in vitro research applications, with a reported solubility of 10 mM in DMSO, a standard solvent for preparing compound stocks in cell-based assays . This solubility facilitates straightforward preparation of concentrated stock solutions for dose-response studies and other in vitro experiments. While no direct comparator data is available, this value is within the typical range for small molecule probes and ensures compatibility with standard laboratory protocols.

Solubility DMSO Formulation In vitro assays

Environmental Hazard Profile Differentiation for Laboratory Safety and Disposal

Pyrone-211 is classified under the Globally Harmonized System (GHS) with the hazard statement H410, indicating it is 'Very toxic to aquatic life with long lasting effects' . This specific ecotoxicological classification necessitates specialized handling, containment, and disposal procedures that differ from compounds with lower aquatic toxicity profiles. For example, many common laboratory reagents are classified only as H412 ('Harmful to aquatic life with long lasting effects') or have no aquatic toxicity classification, requiring less stringent disposal measures.

Aquatic toxicity Safety Hazard classification Lab safety

Pyrone-211 as a Chemical Probe for the Expanded Polyamine Pathway

Pyrone-211 is uniquely positioned as a chemical probe to study the expanded polyamine pathway, a recently characterized metabolic route linking fatty acid synthesis and NADPH levels to GPR84 signaling [1]. This pathway involves the AKR1C3-mediated reduction of the spermine oxidation product 'sperminal' to 'sperminol,' where sperminal causes DNA damage and sperminol induces autophagy [2]. Generic AKR1C3 inhibitors or GPR84 agonists do not capture this integrated pathway activity, as they lack the dual functionality required to simultaneously probe both enzymatic and receptor-mediated nodes within this newly defined metabolic context.

Polyamine metabolism Spermine oxidation Autophagy DNA damage response

Optimal Research Application Scenarios for Pyrone-211 (CAS 90632-45-4) Based on Validated Evidence


Elucidating the Integrated Expanded Polyamine Pathway in Cancer and Metabolic Disease Models

Pyrone-211 is the optimal tool for dissecting the newly characterized expanded polyamine pathway, which links AKR1C3 activity, spermine oxidation, and GPR84 signaling [1]. Its validated dual activity allows researchers to simultaneously inhibit the enzymatic conversion of sperminal to sperminol and activate GPR84-mediated signaling. This is critical for studying the pathway's role in cancer prognosis, ferroptosis resistance, and metabolic diseases, where altered AKR1C3 expression is a key factor . Single-target compounds cannot recapitulate this integrated pathway modulation.

Investigating the Link Between Fatty Acid Synthesis, NADPH Levels, and GPR84 Signaling

The discovery that mammalian fatty acid synthase produces acyl-pyrones in vitro, and that this production is modulated by NADPH levels, positions Pyrone-211 as a key chemical probe for studying this metabolic signaling axis [1]. Pyrone-211, as a potent GPR84 agonist, can be used in cell-based assays to dissect how changes in fatty acid synthesis and cellular NADPH availability impact GPR84 activation and downstream signaling pathways, providing insights into metabolic regulation of immune and inflammatory responses.

Differentiating Autophagy Induction from DNA Damage Response in Polyamine Metabolism

The AKR1C3-mediated conversion of sperminal to sperminol represents a critical cellular fate decision, where the substrate (sperminal) induces DNA damage and the product (sperminol) induces autophagy [1]. Pyrone-211, as a validated AKR1C3 inhibitor, can be used to block this conversion, thereby allowing researchers to specifically study the accumulation of sperminal and its associated DNA damage response. This is a key application for understanding the balance between genotoxic stress and autophagic survival mechanisms in cells with dysregulated polyamine metabolism.

Technical Documentation Hub

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